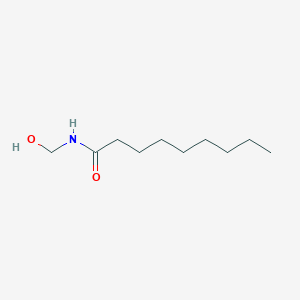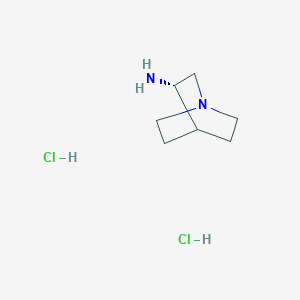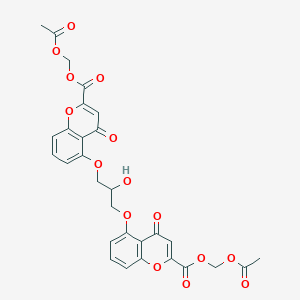
Bis(acetoxymethyl)cromoglycate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(acetoxymethyl)cromoglycate (BAMCG) is a chemical compound that is widely used in scientific research, particularly in the field of pharmacology. It is an ester of cromoglycate, which is a medication used to treat asthma and allergic rhinitis. BAMCG has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential applications in the treatment of various diseases.
Mecanismo De Acción
Bis(acetoxymethyl)cromoglycate is a potent inhibitor of mast cell degranulation and histamine release. It works by binding to the high-affinity IgE receptor on mast cells, thereby preventing the release of histamine and other inflammatory mediators. This action is thought to be mediated by the activation of protein kinase C and the inhibition of calcium influx into mast cells.
Efectos Bioquímicos Y Fisiológicos
Bis(acetoxymethyl)cromoglycate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the release of cytokines such as TNF-alpha and IL-6 from mast cells. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammation. In addition, Bis(acetoxymethyl)cromoglycate has been shown to have anti-proliferative effects on certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bis(acetoxymethyl)cromoglycate in lab experiments is its potency and specificity. It is a highly specific inhibitor of mast cell degranulation and histamine release, which makes it a valuable tool for investigating the role of mast cells in various diseases. However, one limitation of using Bis(acetoxymethyl)cromoglycate is that it can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on Bis(acetoxymethyl)cromoglycate. One area of interest is the potential use of Bis(acetoxymethyl)cromoglycate in the treatment of various diseases such as asthma, allergies, and cancer. Another area of interest is the development of new and more specific inhibitors of mast cell degranulation and histamine release. Finally, there is a need for further research to elucidate the precise mechanism of action of Bis(acetoxymethyl)cromoglycate and its effects on other cellular pathways.
Métodos De Síntesis
Bis(acetoxymethyl)cromoglycate can be synthesized by the reaction of cromoglycate with acetic anhydride and pyridine. The reaction produces a white crystalline powder that is soluble in water and alcohol. The purity of the compound can be determined by chromatographic techniques such as HPLC or TLC.
Aplicaciones Científicas De Investigación
Bis(acetoxymethyl)cromoglycate has been extensively used in scientific research as a tool to investigate the role of mast cells in various diseases such as asthma, allergies, and inflammatory bowel disease. It has also been used to study the effects of various drugs on mast cell degranulation and histamine release. In addition, Bis(acetoxymethyl)cromoglycate has been used to investigate the role of mast cells in cancer and autoimmune diseases.
Propiedades
Número CAS |
131619-07-3 |
|---|---|
Nombre del producto |
Bis(acetoxymethyl)cromoglycate |
Fórmula molecular |
C29H24O15 |
Peso molecular |
612.5 g/mol |
Nombre IUPAC |
acetyloxymethyl 5-[3-[2-(acetyloxymethoxycarbonyl)-4-oxochromen-5-yl]oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C29H24O15/c1-15(30)39-13-41-28(35)24-9-18(33)26-20(5-3-7-22(26)43-24)37-11-17(32)12-38-21-6-4-8-23-27(21)19(34)10-25(44-23)29(36)42-14-40-16(2)31/h3-10,17,32H,11-14H2,1-2H3 |
Clave InChI |
RIEJXTNOHSBUQV-UHFFFAOYSA-N |
SMILES |
CC(=O)OCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCOC(=O)C)O |
SMILES canónico |
CC(=O)OCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCOC(=O)C)O |
Otros números CAS |
131619-07-3 |
Sinónimos |
1,3-bis((2'-(((acetoxymethyl)oxy)carbonyl)chromon-5'-yl)oxy)-2-hydroxypropane bis(acetoxymethyl)cromoglycate CG-AM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



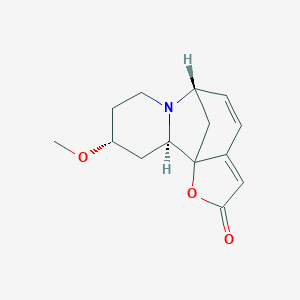
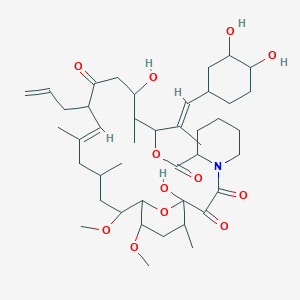
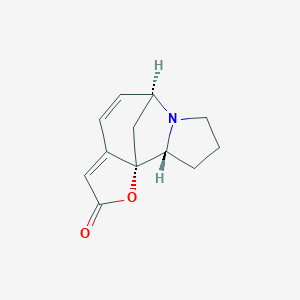
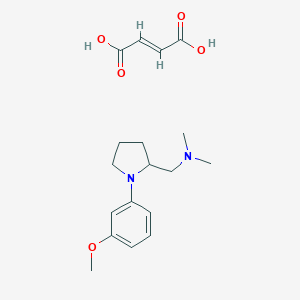
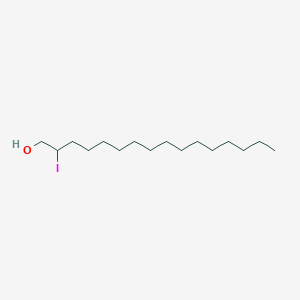
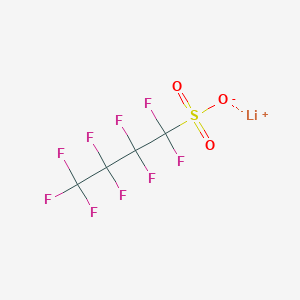
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)
![4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B137671.png)
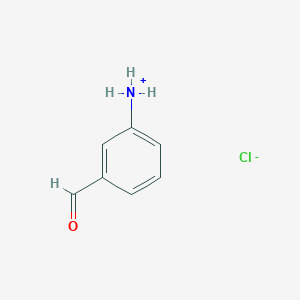
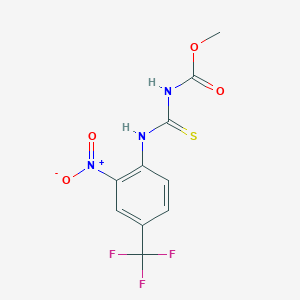
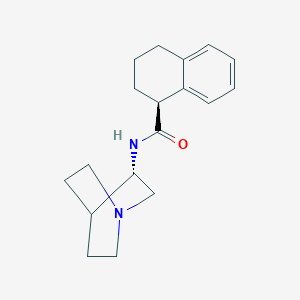
![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)
